

Technical Guide: Spectral Characterization of 5-Amino-2,4-dimethylphenol

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Compound of Interest

Compound Name: 5-Amino-2,4-dimethylphenol

CAS No.: 14106-48-0

Cat. No.: B085778

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Executive Summary & Chemical Identity

5-Amino-2,4-dimethylphenol is a trisubstituted benzene derivative characterized by the presence of both electron-donating hydroxyl (-OH) and amino (-NH

) groups, alongside two methyl substituents. Its spectral signature is defined by the interplay of these auxochromes, which significantly alter the electron density of the aromatic ring, leading to distinct shielding patterns in NMR and characteristic fragmentation in Mass Spectrometry.

Property	Detail
CAS Number	14106-48-0
IUPAC Name	5-Amino-2,4-dimethylphenol
Synonyms	5-Hydroxy-2,4-dimethylaniline; 3-Hydroxy-4,6-dimethylaniline
Molecular Formula	C H NO
Molecular Weight	137.18 g/mol
Monoisotopic Mass	137.0841 Da

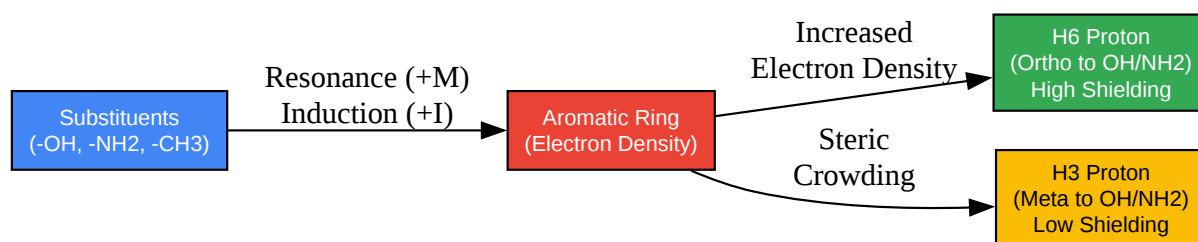
Structural Analysis Strategy

To accurately interpret the spectral data, one must first analyze the substituent effects on the aromatic ring. This molecule possesses a specific substitution pattern (1-OH, 2-Me, 4-Me, 5-NH

) that creates unique electronic environments for the remaining protons and carbons.

Electronic Environment Logic

- **Synergistic Shielding (C6-H):** The proton at position 6 is ortho to both the hydroxyl group (C1) and the amino group (C5). Both groups are strong electron donors by resonance, significantly increasing electron density at C6. This results in a marked upfield shift in the H NMR spectrum.
- **Steric & Electronic Isolation (C3-H):** The proton at position 3 is flanked by two methyl groups (at C2 and C4). It is meta to both the hydroxyl and amino groups. Consequently, it experiences less resonance shielding compared to H6 and will appear downfield relative to H6.



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Figure 1: Logical flow of substituent effects on proton chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported based on predictive algorithms and standard substituent additivity rules (Curphy-Morrison) for DMSO-d

solvent, as specific high-resolution atlas data is proprietary.

H NMR Data (400 MHz, DMSO-d)

Signal Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Rationale
Ar-H (C6)	6.05 - 6.15	Singlet (s)	1H	-	Ortho to both -OH and -NH ; highly shielded.
Ar-H (C3)	6.55 - 6.65	Singlet (s)	1H	-	Flanked by methyls; meta to donors; less shielded.
-OH	8.60 - 8.80	Broad Singlet (br s)	1H	-	Exchangeable phenolic proton; shift varies with conc./temp.
-NH	4.20 - 4.50	Broad Singlet (br s)	2H	-	Exchangeable amine protons.
-CH (C4)	2.05	Singlet (s)	3H	-	Methyl adjacent to amine; slightly deshielded.
-CH (C2)	2.00	Singlet (s)	3H	-	Methyl adjacent to phenol.

C NMR Data (100 MHz, DMSO-d)

Carbon Position	Shift (, ppm)	Type	Assignment Logic
C1	148.5	Quaternary (C-OH)	Deshielded by direct oxygen attachment.
C5	142.0	Quaternary (C-NH)	Deshielded by direct nitrogen attachment.
C2	118.5	Quaternary (C-Me)	Ortho to OH; substituted by methyl.
C4	125.0	Quaternary (C-Me)	Ortho to NH ; substituted by methyl.
C3	130.5	Methine (CH)	Aromatic CH meta to donors.
C6	102.5	Methine (CH)	Aromatic CH ortho to two donors (highly shielded).
Me (C2)	16.5	Methyl	Alkyl carbon.
Me (C4)	17.2	Methyl	Alkyl carbon.

Infrared Spectroscopy (IR)

The IR spectrum serves as a fingerprint for the functional groups. The simultaneous presence of hydroxyl and amine groups creates a complex region above 3000 cm

Frequency (cm)	Vibration Mode	Intensity	Interpretation
3300 - 3450	(N-H) stretch	Medium	Doublet typical for primary amines (-NH).
3200 - 3500	(O-H) stretch	Broad	Overlaps with N-H; broadness indicates H-bonding.
2850 - 2960	(C-H) stretch	Medium	Alkyl C-H stretching from methyl groups.
1580 - 1620	(C=C) aromatic	Strong	Ring breathing modes; enhanced by polar substituents.
1200 - 1250	(C-O) stretch	Strong	Characteristic phenolic C-O stretch.
800 - 850	(C-H) oop	Strong	Out-of-plane bending for isolated aromatic protons.

Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and provides structural insights through fragmentation.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
- Molecular Ion (M): m/z 137 (Base peak or high intensity).

Fragmentation Pathway

The stability of the aromatic ring dominates the fragmentation. Primary losses involve the substituents.

- [M]

(m/z 137): Stable molecular ion.

- [M - H]

(m/z 136): Loss of H radical (common in phenols/amines).

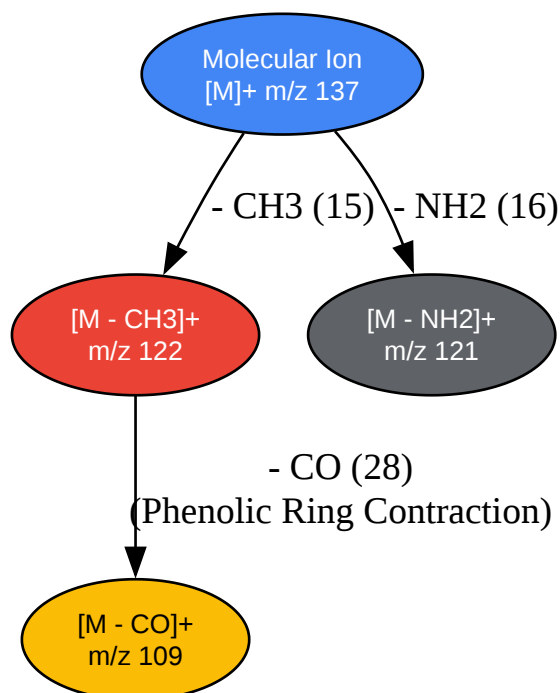
- [M - CH

]

(m/z 122): Loss of a methyl group.

- [M - CO]

(m/z 109): Characteristic phenolic loss of carbon monoxide (often from m/z 137 or 122).



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Figure 2: Proposed fragmentation pathway for **5-Amino-2,4-dimethylphenol**.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data without exchange broadening:

- Solvent: Use DMSO-d

(99.9% D) rather than CDCl

. Phenolic protons and amine protons are often broad or invisible in chloroform due to exchange. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp singlets.

- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Reference: Calibrate to residual DMSO pentet at 2.50 ppm (H) and 39.5 ppm (C).

IR Sample Preparation (KBr Pellet)

- Mix 1-2 mg of solid **5-Amino-2,4-dimethylphenol** with ~100 mg of spectroscopic grade KBr.
- Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).
- Press into a transparent pellet under vacuum (to remove moisture).

References

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- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 5-Amino-2,4-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085778/docs#technical-guide-spectral-characterization-of-5-amino-2-4-dimethylphenol\]](https://www.benchchem.com/product/b085778/docs#technical-guide-spectral-characterization-of-5-amino-2-4-dimethylphenol)

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